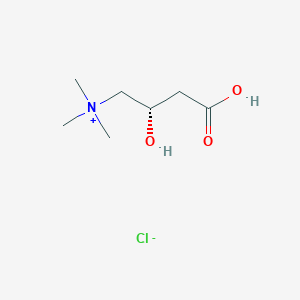

(+)-Carnitine hydrochloride

説明

(+)-Carnitine hydrochloride is an essential compound found in the body and is involved in the metabolism of fatty acids. It is an organic compound that is produced naturally in the body and is also available as a dietary supplement. It is a naturally occurring amino acid derivative and is found in many foods. Carnitine is important for the transport of long-chain fatty acids into the mitochondria for energy metabolism. It is a vital nutrient for the body and plays a key role in the health and well-being of individuals.

科学的研究の応用

Biomedical Materials Development

(+)-Carnitine hydrochloride is utilized in the development of biomedical materials, particularly in solid lipid nanoparticles (SLNs). These SLNs are employed as carriers for controlled drug delivery systems, enhancing the bioavailability and stability of therapeutic agents . The compound’s role in SLNs is crucial for targeting specific tissues and improving the pharmacokinetics of drugs.

Environmental Remediation

In environmental science, (+)-Carnitine hydrochloride is explored for its potential in activating peroxymonosulfate (PMS) for the degradation of pollutants like tetracycline hydrochloride in water treatment processes . This application is significant in addressing the challenges posed by antibiotic contamination in aquatic environments.

Wound Healing and Tissue Engineering

The compound is researched for its application in the fabrication of electrospun scaffolds for wound healing and tissue engineering . These scaffolds provide a structure that mimics the extracellular matrix, promoting cell attachment and proliferation, which are essential for effective wound healing.

Energy Metabolism and Sports Nutrition

(+)-Carnitine hydrochloride plays a vital role in energy metabolism, as it facilitates the transport of fatty acids into the mitochondria for beta-oxidation . This function is particularly beneficial in sports nutrition, where it is used to improve exercise performance and recovery.

Neuroprotective Therapies

Research indicates that (+)-Carnitine hydrochloride may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases . Its ability to enhance mitochondrial function and prevent apoptosis in neuronal cells is a promising avenue for therapeutic applications.

Cardiovascular Health

The compound is also associated with cardiovascular health, where it is believed to aid in the management of conditions like ischemia and heart failure . Its role in fatty acid metabolism can contribute to energy production in heart muscle cells, which is crucial for maintaining cardiac function.

Weight Management and Obesity Treatment

In the context of weight management, (+)-Carnitine hydrochloride is investigated for its potential to enhance lipid metabolism, thereby aiding in the reduction of body fat mass . This application is particularly relevant in the treatment of obesity and related metabolic disorders.

Cosmetic Industry Applications

Lastly, (+)-Carnitine hydrochloride finds applications in the cosmetic industry, where it is used in formulations to improve skin metabolism and reduce the appearance of cellulite . Its involvement in fatty acid oxidation is leveraged to promote healthier and firmer skin.

特性

IUPAC Name |

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142995 | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Carnitine hydrochloride | |

CAS RN |

10017-44-4 | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

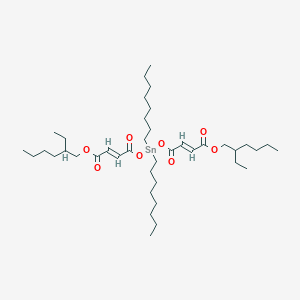

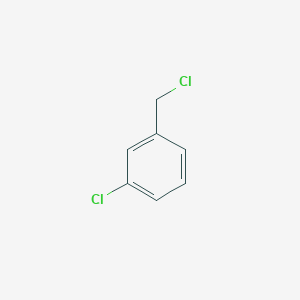

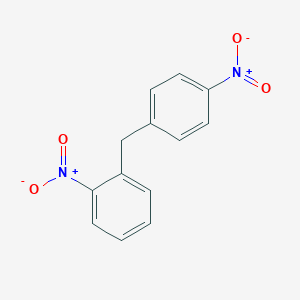

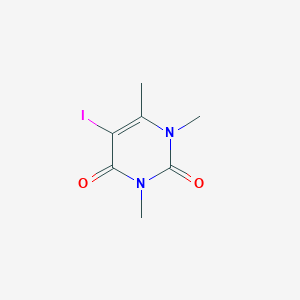

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

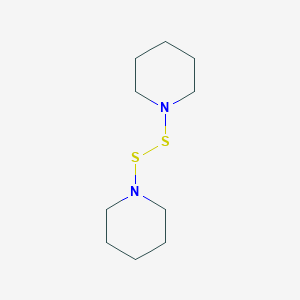

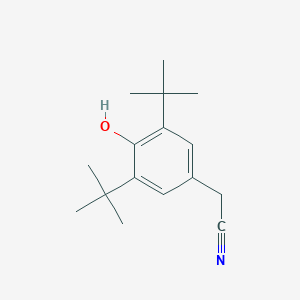

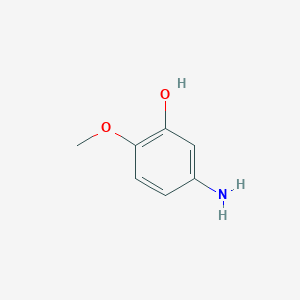

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)

![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)